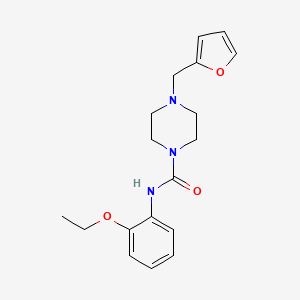![molecular formula C14H9ClN6O B5316578 7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a complex structure that includes a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinone core, which is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with nitriles under oxidative conditions . The reaction conditions often include the use of oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to use more environmentally friendly oxidants like PIFA (PhI(OCOCF3)2) or I2/KI . The use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can also be employed to improve yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: NaOCl, Pb(OAc)4, MnO2
Reducing agents: NaBH4, LiAlH4
Nucleophiles: NaOMe, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Neuroprotection: Derivatives of this compound have shown promise as neuroprotective and anti-neuroinflammatory agents.
Antimicrobial Activity: The compound and its derivatives are also studied for their antimicrobial properties.
Mécanisme D'action
The mechanism of action of 7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar mechanism of action.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties.
Uniqueness
What sets 7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one apart is its unique triazolo[5,1-c][1,2,4]triazinone core, which provides a distinct set of biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
11-(3-chlorophenyl)-4-methyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6O/c1-8-16-14-18-17-12-11(21(14)19-8)5-6-20(13(12)22)10-4-2-3-9(15)7-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZKCIFYVCCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC=C4)Cl)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)

![2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B5316528.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![3-[(2-Fluorophenyl)methoxy]benzamide](/img/structure/B5316558.png)
![4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide](/img/structure/B5316565.png)
![2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol](/img/structure/B5316569.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)
![2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5316616.png)
